BIIB021 - 848695-25-0

BIIB021

Catalog Number: EVT-287762
CAS Number: 848695-25-0
Molecular Formula: C14H15ClN6O
Molecular Weight: 318.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIIB021 is a fully synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90). [, , ] It is a non-ansamycin derivative, contrasting with earlier Hsp90 inhibitors like 17-AAG. [, ] This distinction confers several advantages, including improved solubility, bioavailability, and reduced hepatotoxicity. [] BIIB021 has demonstrated potent antitumor activity in preclinical models, acting against various tumor types, including breast, prostate, gastric, and blood-based cancers. [, , ] It operates by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. [] This inhibition leads to the degradation of oncogenic signaling proteins, ultimately resulting in tumor cell death. [, ]

Source and Classification

BIIB021, previously known as CNF2024, was developed as part of a research initiative aimed at creating effective cancer therapies. It is classified under the category of antineoplastic agents, specifically targeting the Hsp90 protein family. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth across various cancer types by interfering with critical signaling pathways associated with oncogenesis .

Synthesis Analysis

The synthesis of BIIB021 involves several key steps to ensure the production of a pure and effective compound. The synthetic route typically includes the following stages:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include nucleophilic substitutions, coupling reactions, and cyclization processes to construct the core structure of BIIB021.
  3. Purification: After the synthesis, purification techniques such as chromatography are employed to isolate BIIB021 from by-products and unreacted materials.
  4. Characterization: The final product is characterized using spectroscopic methods (NMR, mass spectrometry) to confirm its molecular structure and purity.

Specific parameters such as reaction temperatures, solvent choices, and reaction times are optimized during these stages to maximize yield and minimize impurities .

Molecular Structure Analysis

BIIB021 has a complex molecular structure characterized by its interaction with the ATP-binding pocket of Hsp90. Its chemical formula can be represented as C18_{18}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 314.38 g/mol.

Structural Features

  • Core Structure: The compound features a pyridine ring that contributes to its binding affinity for Hsp90.
  • Functional Groups: Various functional groups including methoxy and dimethyl substituents enhance its solubility and biological activity.
  • Binding Affinity: BIIB021 exhibits a high binding affinity for Hsp90 with an inhibition constant (Ki_i) around 1.7 nM, indicating its potential efficacy in disrupting Hsp90 function .
Chemical Reactions Analysis

BIIB021 participates in several critical chemical reactions within biological systems:

  1. Inhibition of Hsp90: It competitively binds to the ATP-binding site of Hsp90, preventing ATP from binding and thus inhibiting the chaperone's function.
  2. Degradation of Client Proteins: This inhibition leads to the degradation of several oncoproteins such as HER-2, AKT, and Raf-1 via proteasomal pathways.
  3. Induction of Apoptosis: The disruption of Hsp90 function triggers apoptotic pathways in cancer cells, leading to cell death .

Technical Parameters

  • IC50 Values: In various cancer cell lines, BIIB021 has demonstrated IC50 values ranging from 60 nmol/L to 310 nmol/L, indicating its potency across different tumor types .
Mechanism of Action

The mechanism of action for BIIB021 primarily revolves around its role as an Hsp90 inhibitor:

  1. Competitive Binding: By binding to the ATP-binding pocket of Hsp90, BIIB021 disrupts the normal chaperoning activity essential for client protein stability.
  2. Client Protein Degradation: This results in the destabilization and subsequent degradation of client proteins involved in tumorigenesis.
  3. Cell Cycle Arrest and Apoptosis: The degradation of oncogenic proteins leads to cell cycle arrest (notably G0/G1 phase) and activation of apoptotic pathways mediated by caspases .

Relevant Data

Studies have shown that treatment with BIIB021 can significantly reduce levels of phosphorylated MDM2 while increasing total p53 levels, indicating a shift towards pro-apoptotic signaling .

Physical and Chemical Properties Analysis

BIIB021 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in biological fluids, which is crucial for its therapeutic application.
  • Stability: The compound maintains stability under physiological conditions but has a relatively short serum half-life in vivo.
  • Bioavailability: Oral administration studies indicate that despite rapid metabolism, effective concentrations are achieved in tumor tissues within 24 hours post-administration .
Applications

The primary applications of BIIB021 lie within cancer therapy:

Properties

CAS Number

848695-25-0

Product Name

BIIB021

IUPAC Name

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine

Molecular Formula

C14H15ClN6O

Molecular Weight

318.76 g/mol

InChI

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20)

InChI Key

QULDDKSCVCJTPV-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-chloro-4MDMPA
6-chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine
BIIB021
CNF 2024
CNF-2024
CNF2024

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.